Methyl 2-chloro-4-methylthiazole-5-carboxylate
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Overview
Description
Methyl 2-chloro-4-methylthiazole-5-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its molecular formula C6H6ClNO2S and a molecular weight of 191.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-methylthiazole-5-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. The synthesis typically involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild conditions . The reaction proceeds efficiently, yielding the desired product in good quantities.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and leading to the formation of new products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of catalysts to enhance the reaction rate.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Methyl 2-chloro-4-methylthiazole-5-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Methyl 2-chloro-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 2-chloro-5-methylthiazole-4-carboxylate: This compound has a similar structure but differs in the position of the chlorine and methyl groups.
Ethyl 2-chloro-4-methylthiazole-5-carboxylate: This compound has an ethyl group instead of a methyl group, leading to differences in its chemical properties and reactivity.
Properties
Molecular Formula |
C6H6ClNO2S |
---|---|
Molecular Weight |
191.64 g/mol |
IUPAC Name |
methyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H6ClNO2S/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3 |
InChI Key |
MGEFNRSPNMIDQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)Cl)C(=O)OC |
Origin of Product |
United States |
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